molecular formula C14H15NO B7905167 4-[3-(2-Aminoethyl)phenyl]phenol

4-[3-(2-Aminoethyl)phenyl]phenol

Cat. No.: B7905167
M. Wt: 213.27 g/mol
InChI Key: MVTRVYPBSPBUOX-UHFFFAOYSA-N
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Description

4-[3-(2-Aminoethyl)phenyl]phenol is an organic compound that features a phenol group and an aminoethyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(2-Aminoethyl)phenyl]phenol can be achieved through several methods. One common approach involves the reduction of 4-hydroxyphenylacetonitrile. This process typically requires a reducing agent such as lithium aluminum hydride (LiAlH4) under anhydrous conditions .

Industrial Production Methods

In industrial settings, the production of this compound may involve the decarboxylation of tyrosine, a naturally occurring amino acid. This method leverages the enzymatic activity of decarboxylases to convert tyrosine into the desired compound .

Chemical Reactions Analysis

Types of Reactions

4-[3-(2-Aminoethyl)phenyl]phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The amino group can be reduced to form primary amines.

    Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Electrophilic aromatic substitution reactions typically require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products

    Oxidation: Quinones

    Reduction: Primary amines

    Substitution: Various substituted phenols

Scientific Research Applications

4-[3-(2-Aminoethyl)phenyl]phenol has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its role in neurotransmitter pathways, particularly in the synthesis of catecholamines.

    Medicine: Research is ongoing into its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of polymers and other materials.

Mechanism of Action

The mechanism of action of 4-[3-(2-Aminoethyl)phenyl]phenol involves its interaction with various molecular targets and pathways. In biological systems, it can act as a precursor to neurotransmitters such as dopamine and norepinephrine. The compound is metabolized by enzymes such as tyrosine hydroxylase and aromatic L-amino acid decarboxylase, leading to the production of these neurotransmitters .

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxyphenethylamine (Tyramine): Similar in structure but lacks the additional phenyl group.

    Phenethylamine: Lacks both the hydroxyl and additional phenyl groups.

Uniqueness

4-[3-(2-Aminoethyl)phenyl]phenol is unique due to the presence of both a phenol group and an aminoethyl group attached to a benzene ring. This dual functionality allows it to participate in a wider range of chemical reactions and biological processes compared to its simpler analogs .

Properties

IUPAC Name

4-[3-(2-aminoethyl)phenyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO/c15-9-8-11-2-1-3-13(10-11)12-4-6-14(16)7-5-12/h1-7,10,16H,8-9,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVTRVYPBSPBUOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=CC=C(C=C2)O)CCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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